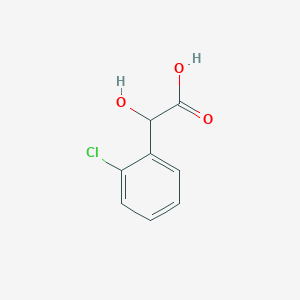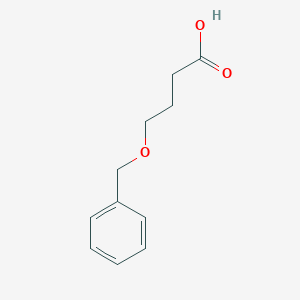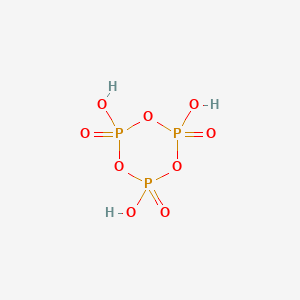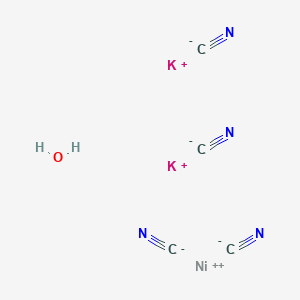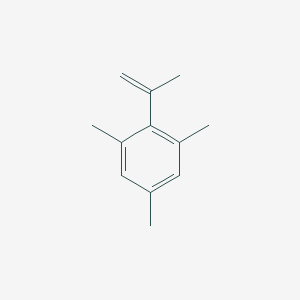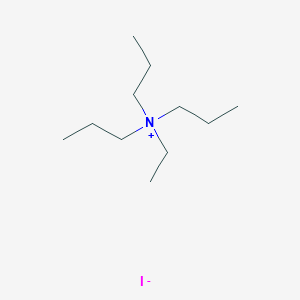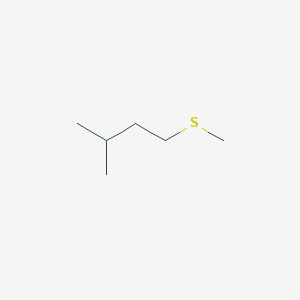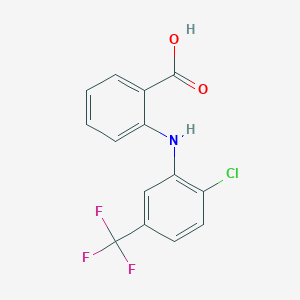![molecular formula C15H23N6O5S+ B083431 [(3S)-3-Amino-4-hydroxy-4-oxobutyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium CAS No. 14031-35-7](/img/structure/B83431.png)
[(3S)-3-Amino-4-hydroxy-4-oxobutyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-adenosyl-D-methionine is a sulfonium compound. It is an enantiomer of a S-adenosyl-L-methionine.
Wissenschaftliche Forschungsanwendungen
SAM-e and Its Therapeutic Principles
S-Adenosylmethionine (SAM-e) has significant therapeutic potential. It has been studied for treating conditions like depression, cirrhosis, osteoarthritis, and Alzheimer's disease. Initially discovered in 1952, its multifaceted roles in biochemical processes, especially as a methyl donor, have been emphasized. Research highlights its capability in enhancing liver regeneration in alcoholic cirrhosis patients. Further studies are encouraged to explore its uses and the underlying mechanisms of action (Shankar, 2013).
Synthesis of Carba Analogues
The synthesis of carba analogues of 2'-deoxy-4'-C-(hydroxymethyl)nucleosides has been explored. This research is significant for the understanding of nucleoside analogues, which are crucial in various biological processes and pharmaceutical applications. The process involves the addition of sodium salt of thymine and adenine to specific dimethyl compounds (Hřebabecký & Holý, 1999).
Immunobiological Activity
The study of 2-amino-3-(purin-9-yl)propanoic acids revealed their significance in immunostimulatory and immunomodulatory activities. These compounds, especially the 2-amino-6-sulfanylpurine derivative, have shown potential in enhancing the secretion of chemokines and augmenting NO biosynthesis. This line of research is vital for developing new therapeutic agents targeting immune responses (Doláková et al., 2005).
C(6)N(7)‐cyclized Purines
Research on C(6)N(7)‐cyclized purines has provided insights into the cyclization processes of purines. These studies are crucial in the field of organic chemistry, particularly in understanding the structural and functional aspects of purine compounds, which are essential in biological systems (Griengl et al., 1984).
Prodrugs for Methyldopa
The study of (2-oxo-1,3-dioxol-4-yl)methyl esters as prodrugs for methyldopa indicates their potential in the treatment of hypertension. These esters have shown to be viable prodrugs, enhancing the bioavailability of methyldopa, a well-known antihypertensive agent. This research is significant for pharmaceutical development, particularly in improving drug delivery systems (Saari et al., 1984).
Eigenschaften
CAS-Nummer |
14031-35-7 |
|---|---|
Produktname |
[(3S)-3-Amino-4-hydroxy-4-oxobutyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium |
Molekularformel |
C15H23N6O5S+ |
Molekulargewicht |
399.4 g/mol |
IUPAC-Name |
[(3R)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium |
InChI |
InChI=1S/C15H22N6O5S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25)/p+1/t7-,8-,10-,11-,14-,27?/m1/s1 |
InChI-Schlüssel |
MEFKEPWMEQBLKI-XCPQSEKJSA-O |
Isomerische SMILES |
C[S+](CC[C@H](C(=O)[O-])[NH3+])C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
SMILES |
C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Kanonische SMILES |
C[S+](CCC(C(=O)[O-])[NH3+])CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



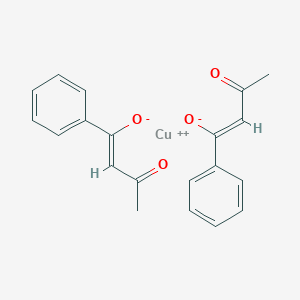
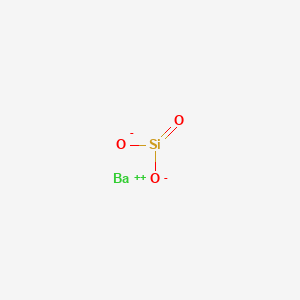
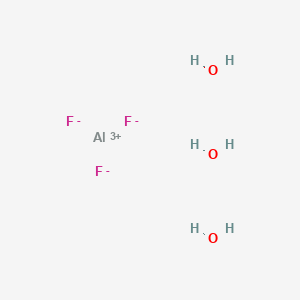
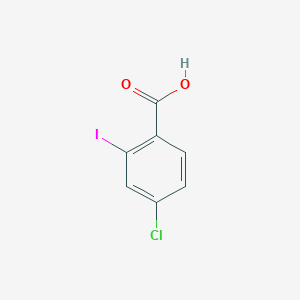
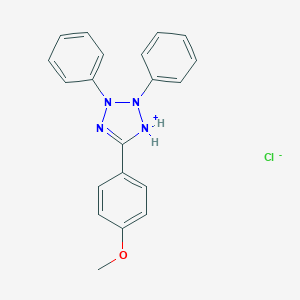
![(1S,3S,6'R,7S,8Z,15R,16R,17S,18R,19R,20S,21R,22E,26S,28R,30R)-17-[(2S,5S,6S)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-3,15,16,18,20,21-hexahydroxy-6'-[(2R)-2-hydroxybutyl]-5,5,15,19,21,30-hexamethylspiro[4,25,29-trioxatricyclo[24.3.1.03,7]triaconta-8,22-diene-28,2'-oxane]-24-one](/img/structure/B83354.png)
